molecular formula C16H14N4 B14354905 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine CAS No. 92972-06-0

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine

Cat. No.: B14354905
CAS No.: 92972-06-0
M. Wt: 262.31 g/mol
InChI Key: ZXCUSKOEQHSVGR-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is a heterocyclic compound that features both pyrazole and perimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable perimidine precursor in the presence of a catalyst. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the addition of an acid catalyst like glacial acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or perimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or perimidine rings.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-YL)-1H-perimidine is unique due to the presence of both pyrazole and perimidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

92972-06-0

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-1H-perimidine

InChI

InChI=1S/C16H14N4/c1-10-9-11(2)20(19-10)16-17-13-7-3-5-12-6-4-8-14(18-16)15(12)13/h3-9H,1-2H3,(H,17,18)

InChI Key

ZXCUSKOEQHSVGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC4=C3C(=CC=C4)N2)C

Origin of Product

United States

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